molecular formula C7H7ClFN B3079500 2-Chloro-5-fluoro-N-methylaniline CAS No. 1070892-72-6

2-Chloro-5-fluoro-N-methylaniline

Cat. No.: B3079500
CAS No.: 1070892-72-6
M. Wt: 159.59
InChI Key: LWKUFNOBVNIWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position, and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-fluoronitrobenzene with methylamine. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is then reduced to an amino group using a reducing agent like iron powder or tin chloride in hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to ensure the high purity of the final product. The choice of solvents and reagents may also be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Iron powder or tin chloride in hydrochloric acid.

Major Products Formed

    Substitution: Formation of 2-hydroxy-5-fluoro-N-methylaniline or 2-alkoxy-5-fluoro-N-methylaniline.

    Oxidation: Formation of 2-chloro-5-fluoro-N-nitrosoaniline or 2-chloro-5-fluoro-N-nitroaniline.

    Reduction: Formation of 2-chloro-5-fluoroaniline.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-methylaniline depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylaniline: Similar structure but lacks the fluoro group.

    2-Fluoro-5-methylaniline: Similar structure but lacks the chloro group.

    2-Chloro-4-fluoroaniline: Similar structure but the positions of the chloro and fluoro groups are different.

Uniqueness

2-Chloro-5-fluoro-N-methylaniline is unique due to the presence of both chloro and fluoro groups at specific positions on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in pharmaceutical applications .

Properties

IUPAC Name

2-chloro-5-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKUFNOBVNIWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-N-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-N-methylaniline
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-fluoro-N-methylaniline
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-fluoro-N-methylaniline
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-fluoro-N-methylaniline
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-fluoro-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.